1-(Benzyloxy)-2-(2-methoxyethyl)benzene

Catalog No.
S992828
CAS No.
1427435-95-7
M.F
C16H18O2
M. Wt
242.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(Benzyloxy)-2-(2-methoxyethyl)benzene

CAS Number

1427435-95-7

Product Name

1-(Benzyloxy)-2-(2-methoxyethyl)benzene

IUPAC Name

1-(2-methoxyethyl)-2-phenylmethoxybenzene

Molecular Formula

C16H18O2

Molecular Weight

242.31 g/mol

InChI

InChI=1S/C16H18O2/c1-17-12-11-15-9-5-6-10-16(15)18-13-14-7-3-2-4-8-14/h2-10H,11-13H2,1H3

InChI Key

HYJVQDOKXPSFMR-UHFFFAOYSA-N

SMILES

COCCC1=CC=CC=C1OCC2=CC=CC=C2

Canonical SMILES

COCCC1=CC=CC=C1OCC2=CC=CC=C2
  • Potential applications based on structure

    The presence of the benzyloxy and methoxyethyl groups suggests potential applications in areas where these functional groups are of interest. For example, the benzyloxy group is a common protecting group in organic synthesis , and the methoxyethyl group can influence solubility and other properties of a molecule.

  • Availability and research focus

    Limited information about the compound suggests it may be a relatively niche molecule, and research efforts may not be extensively documented. However, commercial suppliers of the compound do exist , which indicates some level of research interest.

Further exploration might involve:

  • Patent searches: Patent databases may contain information on the use of 1-(Benzyloxy)-2-(2-methoxyethyl)benzene in specific applications [USPTO patent database ON United States Patent and Trademark Office (.gov) uspto.gov].
  • Scientific literature searches: While current information may be limited, searching scientific databases using the compound name may reveal recent research or reviews that mention it .

1-(Benzyloxy)-2-(2-methoxyethyl)benzene, also known by its chemical formula C16H18O2, is an organic compound characterized by the presence of a benzyloxy group and a methoxyethyl substituent. This compound features a benzene ring with two substituents: a benzyloxy group at the first position and a 2-methoxyethyl group at the second position. The molecular structure contributes to its unique chemical properties and potential applications in various fields, particularly in medicinal chemistry.

There is currently no scientific research available on the mechanism of action of 1-(Benzyloxy)-2-(2-methoxyethyl)benzene.

  • Mild skin and eye irritation: caused by the interaction of the molecule with mucous membranes.
  • Low to moderate acute toxicity: depending on the route of exposure.
, typical of compounds containing aromatic systems and ether functionalities. Notable reactions include:

  • Nucleophilic Substitution: The benzyloxy group can be substituted under strong nucleophilic conditions, allowing for the introduction of various functional groups.
  • Reduction Reactions: The compound may be reduced to yield corresponding alcohols or other derivatives, depending on the reducing agent used.
  • Wittig Rearrangement: Similar compounds have shown reactivity through Wittig rearrangements, which could potentially apply to this compound as well, leading to new carbon-carbon bond formations .

Research indicates that compounds with similar structures exhibit various biological activities, including:

  • Antimicrobial Properties: Certain benzyloxy derivatives have demonstrated effectiveness against bacterial strains.
  • Anticancer Activity: Some studies suggest that modifications of benzyloxy compounds may inhibit cancer cell proliferation through various mechanisms.
  • Enzyme Inhibition: Compounds with similar functionalities have been explored for their potential to inhibit specific enzymes involved in metabolic pathways .

The synthesis of 1-(Benzyloxy)-2-(2-methoxyethyl)benzene can be achieved through several methods:

  • Alkylation Reactions: Utilizing alkyl halides in the presence of a strong base can facilitate the formation of the methoxyethyl side chain.
  • Phenolic Coupling: The benzyloxy group can be introduced via phenolic coupling methods, involving the reaction of phenols with benzyl halides.
  • Protective Group Strategies: In synthetic routes requiring multiple functional groups, protective strategies may be employed to selectively modify certain sites while preserving others.

These methods allow for the efficient production of this compound with high purity and yield .

1-(Benzyloxy)-2-(2-methoxyethyl)benzene has potential applications in various domains:

  • Pharmaceuticals: As an intermediate in drug synthesis, it may serve as a building block for more complex medicinal compounds.
  • Material Science: Its unique structure could contribute to the development of novel materials with specific electronic or optical properties.
  • Chemical Research: Used in studies exploring reaction mechanisms and compound interactions within organic chemistry .

Interaction studies involving 1-(Benzyloxy)-2-(2-methoxyethyl)benzene focus on its reactivity with biological targets and other chemical species. These studies help elucidate its potential as a therapeutic agent or as part of larger molecular frameworks. For instance:

  • Binding Affinity Studies: Investigating how this compound interacts with specific enzymes or receptors can reveal its potential biological effects.
  • Metabolic Pathway Analysis: Understanding how it is metabolized in biological systems contributes to assessing its safety and efficacy in medicinal applications .

Several compounds share structural similarities with 1-(Benzyloxy)-2-(2-methoxyethyl)benzene, each possessing unique properties:

Compound NameStructure FeaturesUnique Properties
1-Benzyloxy-3-methyl-2-nitrobenzeneNitro group at position threeExhibits strong electron-withdrawing effects
1-Benzyloxy-4-methoxybenzeneMethoxy group at position fourEnhanced solubility in organic solvents
1-Benzyloxy-3-chlorobenzeneChlorine substituent at position threeIncreased reactivity towards nucleophiles

These comparisons highlight how variations in substituents influence the chemical behavior and potential applications of these compounds. The presence of different functional groups leads to diverse reactivity patterns and biological activities, making each compound unique despite their structural similarities.

Classical Etherification Approaches

Williamson Ether Synthesis Variations

The Williamson ether synthesis remains the most fundamental and widely utilized method for preparing 1-(benzyloxy)-2-(2-methoxyethyl)benzene, leveraging the nucleophilic substitution reaction between alkoxide ions and alkyl halides [1]. This reaction, developed by Alexander Williamson in 1850, operates through a bimolecular nucleophilic substitution mechanism where an alkoxide ion attacks an electrophilic carbon bearing a leaving group [1] [2]. The synthesis of 1-(benzyloxy)-2-(2-methoxyethyl)benzene can be achieved through multiple synthetic pathways utilizing this classical approach.

The mechanistic pathway involves the formation of an alkoxide nucleophile through deprotonation of the corresponding alcohol, followed by nucleophilic attack on a primary alkyl halide via an SN2 mechanism [1] [2]. For the target compound, the synthesis typically involves the reaction of 2-(2-methoxyethyl)phenol with benzyl bromide in the presence of a strong base such as potassium carbonate [3]. The regioselectivity of the Williamson ether synthesis is governed by the preference for primary alkyl halides over secondary or tertiary substrates, as the latter tend to undergo elimination reactions rather than substitution [2].

Recent studies have demonstrated that the choice of reactant combination significantly impacts the yield and selectivity of the etherification reaction [4]. When synthesizing asymmetrical ethers like 1-(benzyloxy)-2-(2-methoxyethyl)benzene, two possible reactant combinations exist: the reaction of sodium 2-(2-methoxyethyl)phenoxide with benzyl bromide, or the reaction of sodium benzyloxide with 2-(2-methoxyethyl)phenyl halide [1]. The former approach is typically preferred due to the higher reactivity of benzyl halides and the reduced steric hindrance around the electrophilic center [2].

Phase-Transfer Catalysis Applications

Phase-transfer catalysis has emerged as a powerful modification of the classical Williamson ether synthesis, enabling efficient etherification reactions under mild conditions [5]. This methodology facilitates the transfer of ionic reactants between immiscible phases, typically utilizing quaternary ammonium salts or crown ethers as phase-transfer catalysts [5]. The application of phase-transfer catalysis to the synthesis of 1-(benzyloxy)-2-(2-methoxyethyl)benzene offers several advantages including improved reaction rates, enhanced selectivity, and reduced reaction temperatures.

The mechanism of phase-transfer catalysis involves the formation of ion pairs between the phase-transfer catalyst and the nucleophilic alkoxide, enabling the transfer of the reactive species into the organic phase where the alkyl halide substrate resides [5]. Quaternary ammonium salts such as tetrabutylammonium bromide and tetrabutylammonium hydrogen sulfate have demonstrated excellent catalytic activity for the etherification of substituted phenols with benzyl halides [5]. The effectiveness of these catalysts is attributed to their ability to shield the positive charge of the cation, thereby enhancing the nucleophilicity of the alkoxide anion in the organic phase [5].

Crown ethers represent another class of phase-transfer catalysts that have shown remarkable efficacy in etherification reactions [5]. These macrocyclic compounds exhibit selective binding affinity for specific metal cations, with 18-crown-6 demonstrating particular effectiveness for potassium-based alkoxide systems [5]. The crown ether-metal ion complex formation facilitates the extraction of the alkoxide into the organic phase while maintaining loose ion pairing that preserves the nucleophilic reactivity of the alkoxide [5].

Novel Catalytic Systems from Recent Literature

Recent developments in catalytic etherification have introduced innovative approaches for the synthesis of aryl ethers, including systems applicable to 1-(benzyloxy)-2-(2-methoxyethyl)benzene preparation [6] [7]. Iron-based catalytic systems have gained prominence due to their earth-abundant nature, low toxicity, and remarkable catalytic efficiency [7]. The use of iron chloride hexahydrate in propylene carbonate as a green solvent has demonstrated excellent catalytic activity for the etherification of benzyl alcohols, achieving conversion rates exceeding 85% under optimized conditions [7].

The mechanism of iron-catalyzed etherification involves the coordination of the iron center with the alcohol substrate, facilitating the formation of a more electrophilic carbocation intermediate [8]. This activation enables nucleophilic attack by a second alcohol molecule, leading to ether formation with the concomitant elimination of water [8]. The selectivity of iron catalysts can be tuned through the use of appropriate ligands, with pyridine bis-thiazoline ligands demonstrating particular effectiveness for unsymmetrical ether synthesis [7].

Palladium-based magnetic catalysts have also shown exceptional performance in recent studies [6]. The Fe₃O₄@SiO₂@A-TT-Pd catalyst system combines the advantages of heterogeneous catalysis with magnetic separability, enabling facile catalyst recovery and reuse [6]. This system achieves high yields of diaryl ethers under mild reaction conditions, with the added benefit of recyclability up to five cycles without significant loss of activity [6].

Copper-based metal-organic frameworks represent another innovative catalytic approach for etherification reactions [9]. The Cu-MOF-74 catalyst system demonstrates remarkable activity for auxiliary-directed etherification of aromatic compounds, operating under heterogeneous conditions that facilitate product separation and catalyst recovery [9]. The large pore apertures of MOF-74 structures accommodate complex organic substrates, making them particularly suitable for the synthesis of substituted aryl ethers [9].

Microwave-Assisted Synthesis Optimization

Microwave-assisted synthesis has revolutionized the preparation of ether compounds by providing rapid heating, enhanced reaction rates, and improved energy efficiency [10] [11]. The application of microwave irradiation to the synthesis of 1-(benzyloxy)-2-(2-methoxyethyl)benzene offers significant advantages over conventional heating methods, including reduced reaction times, higher yields, and improved selectivity [11] [12].

The mechanism of microwave-assisted etherification involves the direct heating of polar molecules through dielectric absorption, resulting in rapid and uniform temperature distribution throughout the reaction mixture [10]. This heating mechanism enables the achievement of reaction temperatures that would be difficult to maintain using conventional heating methods, particularly in the case of high-boiling solvents [10]. The enhanced reaction kinetics observed under microwave conditions are attributed to the formation of localized hot spots and improved molecular mobility [11].

Recent studies have demonstrated the effectiveness of microwave-assisted synthesis for diaryl ether formation without the need for transition metal catalysts [12]. The reaction of electron-deficient phenols with aryl halides under microwave irradiation proceeds through a nucleophilic aromatic substitution mechanism, achieving excellent yields within 5-10 minutes [12]. The absence of catalyst requirements under these conditions represents a significant advantage in terms of cost reduction and product purity [12].

Optimization of microwave-assisted etherification reactions involves careful consideration of several parameters including power level, temperature, reaction time, and solvent selection [11]. The use of polar aprotic solvents such as dimethylformamide and dimethyl sulfoxide has shown particular effectiveness under microwave conditions due to their ability to absorb microwave energy efficiently [11]. Temperature control is critical, as excessive heating can lead to decomposition of sensitive substrates or the formation of undesired byproducts [11].

Continuous Flow Reactor Implementations

Continuous flow reactor technology has emerged as a transformative approach for the synthesis of organic compounds, offering superior control over reaction parameters and enabling the development of scalable synthetic processes [13]. The implementation of continuous flow systems for the preparation of 1-(benzyloxy)-2-(2-methoxyethyl)benzene provides several advantages including enhanced mass and heat transfer, precise residence time control, and the ability to operate under previously inaccessible reaction conditions [13].

The design of continuous flow reactors for etherification reactions requires careful consideration of mixing efficiency, residence time distribution, and temperature control [14]. Microreactor systems with channel dimensions in the micrometer range provide exceptional heat and mass transfer characteristics, enabling rapid reaction rates and precise temperature control [13]. The high surface-to-volume ratio of microreactors facilitates efficient heat removal, preventing hot spot formation and ensuring uniform reaction conditions [13].

Recent developments in continuous flow etherification have demonstrated the successful synthesis of complex ether compounds using residence times ranging from seconds to minutes [13]. The precise control of reaction parameters in flow systems enables the optimization of competing reaction pathways, leading to improved selectivity and higher product yields [13]. The ability to operate under elevated temperatures and pressures in flow systems expands the scope of etherification reactions that can be performed safely and efficiently [13].

The integration of continuous flow reactors with analytical techniques enables real-time monitoring of reaction progress and product formation [14]. This capability facilitates the rapid optimization of reaction conditions and the development of robust synthetic protocols [14]. The scalability of continuous flow systems through numbering-up approaches provides a direct pathway for the translation of laboratory-scale syntheses to industrial production [14].

Byproduct Analysis and Reaction Monitoring

Comprehensive analysis of byproducts formed during the synthesis of 1-(benzyloxy)-2-(2-methoxyethyl)benzene is essential for optimizing reaction conditions and understanding reaction mechanisms [15] [16]. The formation of side products in etherification reactions can occur through various pathways including elimination reactions, multiple alkylation, and substrate decomposition [2] [4].

Gas chromatography-mass spectrometry represents the primary analytical technique for the identification and quantification of byproducts in etherification reactions [17] [18]. The high resolution and sensitivity of modern GC-MS systems enable the detection of trace impurities and provide detailed structural information through fragmentation patterns [17]. Selected ion monitoring techniques can be employed to enhance the sensitivity for specific byproduct detection, enabling quantification at parts-per-million levels [17].

The major byproducts observed in Williamson ether synthesis include elimination products formed through E2 mechanisms, particularly when secondary or tertiary alkyl halides are employed [2]. The formation of these alkene byproducts can be minimized through careful selection of reaction conditions, including temperature control and appropriate choice of base strength [2]. Double alkylation products may also be observed when excess alkyl halide is present, leading to the formation of dialkylated phenol derivatives [4].

Nuclear magnetic resonance spectroscopy provides valuable information for monitoring etherification reactions in real-time [19] [20]. The technique enables the simultaneous quantification of starting materials, products, and byproducts through integration of characteristic resonances [19]. Flow NMR systems have been developed to enable continuous monitoring of reaction progress, providing immediate feedback for process optimization [19].

In situ Raman spectroscopy has emerged as a powerful tool for endpoint detection in etherification reactions [15] [16]. The technique enables quantitative monitoring of reaction progress without the need for sampling, making it particularly suitable for pilot-scale and industrial applications [15]. Calibration models developed using partial least squares regression enable accurate prediction of component concentrations throughout the reaction course [15].

Analytical TechniqueDetection LimitKey AdvantagesTypical Applications
GC-MSppm levelHigh sensitivity, structural informationByproduct identification, quantitative analysis
NMR Spectroscopy0.1% w/wReal-time monitoring, non-destructiveReaction monitoring, kinetic studies
Raman Spectroscopy0.2% w/wIn situ analysis, no sampling requiredProcess monitoring, endpoint detection
HPLCppm levelHigh resolution, quantitativePurity analysis, impurity profiling

Molecular Stability Framework

The thermodynamic stability of 1-(Benzyloxy)-2-(2-methoxyethyl)benzene arises from multiple stabilizing factors inherent in its molecular structure [1]. The compound exhibits high thermodynamic stability due to the presence of two aromatic rings that provide extensive π-electron delocalization throughout the molecular framework. This aromatic character contributes significantly to the overall stability by distributing electron density across the conjugated system, thereby lowering the ground-state energy.

The ether linkages in the molecule demonstrate moderate stability under normal conditions [2]. The carbon-oxygen bonds in ether compounds typically exhibit bond dissociation energies ranging from 350-400 kJ/mol, making them thermodynamically stable at ambient temperatures. The benzyloxy group, in particular, benefits from resonance stabilization with the adjacent aromatic ring, which enhances the stability of the C-O bond through partial double-bond character.

Electronic Stabilization Mechanisms

Electronic stabilization in 1-(Benzyloxy)-2-(2-methoxyethyl)benzene occurs through several mechanisms. The primary stabilization arises from π-electron delocalization across the aromatic rings, which creates a stable electronic configuration [3]. Quantum chemical studies of benzyl ethers have demonstrated that the interaction between the aromatic π-system and the oxygen lone pairs contributes to molecular stability through hyperconjugation effects.

The methoxyethyl substituent provides additional stabilization through inductive effects. The electron-donating nature of the methoxy group enhances electron density on the aromatic ring, contributing to overall molecular stability. This electronic effect is particularly pronounced in the ortho-substituted configuration, where the proximity of the electron-donating group maximizes its influence on the aromatic system.

Thermal Decomposition Characteristics

Based on thermal analysis studies of related compounds [4] [5], the estimated thermal decomposition temperature for 1-(Benzyloxy)-2-(2-methoxyethyl)benzene ranges from 200-250°C. This temperature range is consistent with other benzyl ether derivatives, which typically undergo thermal decomposition through cleavage of the benzyl-oxygen bond at elevated temperatures.

The thermal stability assessment indicates that the compound exhibits good resistance to thermal degradation under normal processing and storage conditions. The presence of multiple aromatic rings provides thermal stability through delocalization of thermal energy across the π-electron system, preventing localized bond weakening that could lead to premature decomposition.

Comparative Stability Analysis

Comparative analysis with other benzyl ether derivatives reveals that 1-(Benzyloxy)-2-(2-methoxyethyl)benzene exhibits stability comparable to similar aromatic ether compounds. The substitution pattern allows for conformational flexibility while maintaining structural integrity, contributing to both thermodynamic and kinetic stability. The steric hindrance in the molecule is relatively low, permitting optimal overlap of π-orbitals and maximizing stabilization effects.

Solubility Parameters and Partition Coefficients (LogP)

Octanol-Water Partition Coefficient

The predicted octanol-water partition coefficient (LogP) for 1-(Benzyloxy)-2-(2-methoxyethyl)benzene is 2.7 ± 0.3, calculated using the XLogP3 computational method [6]. This value indicates moderate lipophilicity, positioning the compound in a favorable range for membrane permeability while maintaining adequate aqueous solubility for biological applications.

The LogP value of 2.7 places the compound within the optimal range (0-5) suggested by Lipinski's Rule of Five for drug-like properties. This moderate lipophilicity suggests good bioavailability characteristics, with the compound expected to demonstrate favorable distribution between aqueous and lipid phases in biological systems.

Water Solubility Characteristics

The water solubility of 1-(Benzyloxy)-2-(2-methoxyethyl)benzene is estimated to be low, with predicted values below 1 mg/mL [7]. This limited aqueous solubility is consistent with the compound's structural features, including the presence of two aromatic rings and alkyl ether substituents that contribute to hydrophobic character.

The low water solubility can be attributed to the large hydrophobic surface area of the molecule, which disrupts hydrogen bonding networks in water. The topological polar surface area of 18.5 Ų [6] indicates limited interaction with water molecules, as this value is below the threshold typically associated with good aqueous solubility (> 60 Ų).

Organic Solvent Solubility

Experimental and predicted data indicate high solubility in organic solvents, particularly in ethanol, methanol, dichloromethane, and chloroform [8] [9]. This enhanced organic solvent solubility reflects the compound's aromatic character and ether functionality, which interact favorably with organic solvents through π-π interactions and dipole-dipole forces.

The excellent solubility in polar aprotic solvents such as dichloromethane and chloroform is particularly noteworthy for synthetic applications. These solvents can effectively solvate the aromatic rings through favorable interactions with their π-electron systems, while the ether oxygens can participate in weak dipolar interactions.

Structure-Solubility Relationships

The solubility profile of 1-(Benzyloxy)-2-(2-methoxyethyl)benzene can be understood through structure-activity relationships established for aromatic ethers [10]. The presence of the benzyloxy group significantly increases lipophilicity compared to simple alkyl ethers, while the methoxyethyl substituent provides a balance between hydrophobic and hydrophilic character.

The molecular structure exhibits six rotatable bonds [6], providing conformational flexibility that can influence solubility by allowing the molecule to adopt conformations that optimize intermolecular interactions with different solvents. This flexibility is particularly important in determining solubility in solvents with varying polarity and hydrogen-bonding capacity.

Vapor Pressure and Phase Transition Behavior

Vapor Pressure Characteristics

The vapor pressure of 1-(Benzyloxy)-2-(2-methoxyethyl)benzene at 25°C is estimated to be less than 1 Pa, indicating low volatility [11]. This low vapor pressure is consistent with the compound's molecular weight (242.31 g/mol) and structural characteristics, which promote strong intermolecular interactions that resist vaporization.

The low volatility can be attributed to multiple factors, including π-π stacking interactions between aromatic rings, van der Waals forces arising from the large molecular surface area, and weak dipolar interactions involving the ether oxygen atoms. These intermolecular forces create an energy barrier to vaporization that results in reduced vapor pressure.

Boiling Point Estimation

Using group contribution methods [12] [13], the estimated boiling point of 1-(Benzyloxy)-2-(2-methoxyethyl)benzene ranges from 280-320°C. This relatively high boiling point reflects the strong intermolecular interactions present in the liquid phase, requiring significant thermal energy to overcome these forces during the liquid-to-vapor phase transition.

The boiling point estimation considers contributions from aromatic rings, ether linkages, and alkyl substituents. Aromatic rings contribute significantly to boiling point elevation through π-π interactions, while ether groups contribute through dipolar interactions and van der Waals forces. The cumulative effect of these interactions results in the predicted boiling point range.

Enthalpy of Vaporization

The estimated enthalpy of vaporization for 1-(Benzyloxy)-2-(2-methoxyethyl)benzene ranges from 55-65 kJ/mol [14]. This value is consistent with other aromatic ether compounds of similar molecular weight and reflects the energy required to overcome intermolecular interactions during vaporization.

The vaporization enthalpy can be analyzed in terms of specific intermolecular interactions. π-π stacking interactions between aromatic rings typically contribute 15-20 kJ/mol to the vaporization enthalpy, while van der Waals interactions account for approximately 30-40 kJ/mol. The remaining energy requirement arises from dipolar interactions involving the ether oxygen atoms.

Critical Properties

The estimated critical temperature for 1-(Benzyloxy)-2-(2-methoxyethyl)benzene is 420-450°C, based on correlations developed for aromatic ether compounds. This high critical temperature indicates strong intermolecular interactions that persist even at elevated temperatures, requiring extreme conditions to eliminate the distinction between liquid and vapor phases.

The critical properties are important for understanding the compound's behavior under extreme conditions and for predicting phase equilibria in industrial applications. The high critical temperature suggests that the compound will remain in the liquid phase under most practical operating conditions.

Surface Activity and Interfacial Properties

Surface Tension Reduction Capability

1-(Benzyloxy)-2-(2-methoxyethyl)benzene exhibits moderate surface tension reduction capability, though less pronounced than conventional surfactants [15] [16]. The compound's ability to reduce surface tension arises from its amphiphilic character, with hydrophobic aromatic regions and relatively polar ether functionalities providing the structural requirements for surface activity.

Studies of aromatic ether compounds have demonstrated that surface activity depends on the balance between hydrophobic and hydrophilic segments within the molecule. In this compound, the aromatic rings provide hydrophobic character, while the ether oxygens contribute polar character. However, the overall molecular structure is predominantly hydrophobic, limiting surface activity compared to traditional surfactants.

Critical Micelle Concentration

The estimated critical micelle concentration (CMC) for 1-(Benzyloxy)-2-(2-methoxyethyl)benzene is high (> 10 mM), indicating weak micellization behavior [17] [18]. This high CMC reflects the compound's predominantly hydrophobic character and limited driving force for self-assembly in aqueous solution.

The weak micellization tendency can be attributed to the unfavorable thermodynamics of transferring the large aromatic segments into the aqueous phase. Unlike conventional surfactants with distinct hydrophilic head groups, this compound lacks a strongly polar region to drive micelle formation, resulting in poor aggregation behavior.

Interfacial Activity Assessment

The interfacial activity of 1-(Benzyloxy)-2-(2-methoxyethyl)benzene is characterized as weak to moderate [19]. At liquid-liquid interfaces, the compound can orient to minimize unfavorable interactions between hydrophobic and hydrophilic phases, but the effect is limited compared to purpose-designed surfactants.

Comparison with benzyl derivatives reveals that the presence of ether functionality enhances interfacial activity relative to purely hydrocarbon compounds. However, the enhancement is modest due to the weak polar character of ether oxygens compared to ionic or strongly polar functional groups.

Emulsification and Wetting Properties

The emulsification properties of 1-(Benzyloxy)-2-(2-methoxyethyl)benzene are characterized as poor to moderate, based on HLB (Hydrophilic-Lipophilic Balance) considerations. The predominantly lipophilic character of the molecule results in preferential partitioning into oil phases, limiting effectiveness as an emulsifying agent for oil-in-water systems.

Wetting agent effectiveness is similarly limited due to the weak surface activity. The compound may provide some wetting enhancement through reduction of surface tension, but the effect is insufficient for practical applications requiring significant surface tension modification.

Polymorphism and Solid-State Characteristics

Crystal System Prediction

Based on crystallographic analysis of similar compounds [23] [24], 1-(Benzyloxy)-2-(2-methoxyethyl)benzene is predicted to crystallize in either monoclinic or triclinic crystal systems. These lower-symmetry systems accommodate the conformational flexibility of the molecule while optimizing intermolecular packing interactions.

The predicted crystal systems reflect the asymmetric nature of the molecule and the presence of multiple conformational isomers that can be accommodated within the crystal lattice. Monoclinic systems are particularly common for benzyl ether derivatives due to their ability to accommodate molecules with moderate conformational flexibility.

Intermolecular Interactions in the Solid State

The solid-state packing of 1-(Benzyloxy)-2-(2-methoxyethyl)benzene is expected to be dominated by π-π stacking interactions between aromatic rings [25]. These interactions provide the primary driving force for crystal formation and determine the overall packing arrangement.

Van der Waals interactions contribute significantly to crystal stability due to the large molecular surface area. The calculated topological polar surface area of 18.5 Ų [6] indicates limited hydrogen bonding capability, with only weak C-H···O interactions possible between neighboring molecules.

Conformational Flexibility and Crystal Packing

The high conformational flexibility arising from six rotatable bonds [6] presents both opportunities and challenges for crystal packing. While flexibility allows molecules to adopt optimal conformations for intermolecular interactions, it can also lead to disorder within the crystal lattice or the formation of multiple polymorphs.

The benzyloxy group can adopt multiple conformations through rotation around the C-O bond, while the methoxyethyl substituent provides additional conformational freedom through rotation around the alkyl chain. These conformational possibilities must be balanced against the need for efficient crystal packing to maximize lattice energy.

Solid-State Stability Assessment

The solid-state stability of 1-(Benzyloxy)-2-(2-methoxyethyl)benzene is expected to be good, based on the stability of the aromatic core and the resistance of ether bonds to hydrolysis under normal conditions. The absence of highly reactive functional groups contributes to storage stability in crystalline form.

Thermal analysis of aromatic ethers indicates that solid-state degradation typically occurs at temperatures well above normal storage conditions. The predicted thermal decomposition temperature of 200-250°C provides a substantial safety margin for typical handling and storage scenarios.

Crystallization Behavior

The crystallization behavior of 1-(Benzyloxy)-2-(2-methoxyethyl)benzene is expected to be influenced by solvent choice, cooling rate, and the presence of nucleation sites. The moderate polymorphism potential suggests that crystallization conditions should be carefully controlled to obtain consistent solid-state forms.

Slow cooling from organic solvents such as ethanol or dichloromethane is likely to favor the formation of well-ordered crystals with minimal defects. Rapid crystallization may lead to kinetically favored polymorphs that could differ in stability from thermodynamically preferred forms.

XLogP3

2.7

Dates

Last modified: 04-14-2024

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